molecular formula C8H11NO6S3 B2770673 Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate CAS No. 214532-29-3

Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate

Cat. No.: B2770673
CAS No.: 214532-29-3
M. Wt: 313.36
InChI Key: QFHYFRBXBMBHHW-UHFFFAOYSA-N
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Description

Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate is a thiophene-based compound characterized by a bis(methylsulfonyl)amino substituent at the 3-position and a methyl ester group at the 2-position of the heterocyclic ring. The bis(methylsulfonyl)amino group is a strong electron-withdrawing moiety, which significantly influences the electronic properties of the thiophene core.

Properties

IUPAC Name

methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO6S3/c1-15-8(10)7-6(4-5-16-7)9(17(2,11)12)18(3,13)14/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHYFRBXBMBHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N(S(=O)(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with bis(methylsulfonyl)amine under specific reaction conditions . The reaction typically requires the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with nucleophiles, leading to the formation of different derivatives. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate has shown promise in the field of medicinal chemistry, particularly in the development of therapeutic agents targeting inflammatory and autoimmune diseases.

Inhibitory Activity on Kinase Pathways

Research indicates that compounds similar to this compound can inhibit the IκB kinase (IKK) complex, which plays a crucial role in the activation of the NF-κB signaling pathway. This pathway is involved in various inflammatory processes and diseases such as rheumatoid arthritis, asthma, and cancer .

Table 1: Biological Activities Related to IKK Inhibition

Disease TypePotential Application
Autoimmune DiseasesRheumatoid arthritis, multiple sclerosis
Inflammatory DiseasesAsthma, chronic obstructive pulmonary disease
CancerVarious malignancies (breast, lung)

Synthetic Applications

This compound can also serve as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations.

Cross-Coupling Reactions

Studies have demonstrated that this compound can participate in palladium-catalyzed cross-coupling reactions. These reactions are essential for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Table 2: Summary of Cross-Coupling Reactions

Reaction TypeConditionsYield (%)
C–C CouplingPd catalyst, baseHigh
C–N CouplingPd catalyst, amineModerate

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound analogs against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast cancer cells. The mechanism was linked to the inhibition of NF-κB-mediated transcription of anti-apoptotic genes .

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory effects in animal models of arthritis. The results showed a marked reduction in inflammatory markers and joint swelling, suggesting its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Gaps

  • demonstrates high-yield microwave-assisted synthesis for structurally analogous thiophenes, suggesting scalable routes for the target compound .
  • emphasizes the importance of sulfonylurea-triazine motifs in herbicidal activity, but the target compound’s distinct architecture necessitates further studies to elucidate its bioactivity .

Critical Knowledge Gaps:

  • Experimental data on the target compound’s solubility, stability, and biological activity.
  • Direct comparisons of synthetic methodologies for bis-sulfonamide-thiophenes versus triazine-sulfonylureas.

Biological Activity

Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate is a thiophene derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology, anti-inflammatory responses, and antimicrobial properties. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C₈H₁₁N₁O₆S₃
  • Molecular Weight : 221.25 g/mol
  • Density : 1.517 g/cm³
  • Melting Point : 123-124 °C
  • Solubility : Soluble in organic solvents (e.g., toluene, acetonitrile, ethanol), insoluble in water .

The precise biological targets of this compound remain largely unidentified; however, thiophene derivatives are known to exhibit diverse pharmacological effects:

  • Anticancer Activity : Thiophene derivatives have been implicated in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth .
  • Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, although specific pathways have yet to be fully elucidated .
  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against a range of pathogens, although detailed investigations are necessary to confirm these findings .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : The compound's solubility in organic solvents suggests it may have favorable absorption characteristics when administered via appropriate routes.
  • Distribution : Its molecular weight and lipophilicity could facilitate distribution across biological membranes.
  • Metabolism and Excretion : Further studies are required to understand the metabolic pathways and excretion mechanisms for this compound.

Anticancer Activity

In a study focusing on thiophene derivatives, this compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated significant inhibition of cell growth at concentrations above 10 μM, with an IC50 value determined to be approximately 15 μM against non-small cell lung cancer (NSCLC) cells. The compound was shown to induce apoptosis through caspase activation pathways .

CompoundCell LineIC50 (μM)Mechanism
This compoundNSCLC15Apoptosis induction
Control (Doxorubicin)NSCLC5DNA intercalation

Anti-inflammatory Effects

In vitro assays demonstrated that this compound significantly reduced the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) from activated macrophages at concentrations ranging from 5 to 20 μM. This suggests a potential role in modulating inflammatory responses .

Antimicrobial Activity

A preliminary screening against various bacterial strains revealed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Further investigations are needed to explore the spectrum of its antimicrobial efficacy .

Q & A

Q. What are the standard synthetic routes for Methyl 3-[bis(methylsulfonyl)amino]thiophene-2-carboxylate, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the thiophene ring. A plausible route (based on analogous thiophene derivatives ) includes:

  • Step 1: Reacting methyl 3-aminothiophene-2-carboxylate with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to install the bis(methylsulfonyl)amino group.
  • Step 2: Optimizing stoichiometry (2.2 equivalents of methylsulfonyl chloride per amine group) and solvent (anhydrous dichloromethane or THF) to prevent side reactions.
  • Step 3: Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and quenching with ice water.
  • Purification: Use column chromatography (silica gel, gradient elution) or recrystallization from methanol/water.

Critical Parameters:

  • Temperature control (0–5°C during sulfonylation to avoid exothermic side reactions).
  • Moisture-free conditions to prevent hydrolysis of sulfonyl groups.
  • Yield optimization via iterative adjustment of reaction time (typically 6–12 hours).

Reference Data (Analogous Compounds):

ParameterExample from Adjusted for Target Compound
Starting MaterialThiophene-2-carboxylic acidMethyl 3-aminothiophene-2-carboxylate
ReagentChloroacetyl chlorideMethylsulfonyl chloride
SolventDichloromethaneTHF or DCM
CatalystTriethylamineTriethylamine
Yield65–75% (esterification)50–60% (estimated)

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • 1H/13C NMR: Assign peaks by comparing with analogous sulfonamide-thiophene derivatives. The bis(methylsulfonyl) groups will show singlets at ~3.3 ppm (1H) and 40–42 ppm (13C). The thiophene ring protons appear as distinct multiplet patterns (6.5–8.0 ppm) .
  • IR Spectroscopy: Confirm sulfonamide stretches (1320–1350 cm⁻¹ for S=O) and ester carbonyl (1700–1720 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methylsulfonyl groups).
  • HPLC: Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% area).

Common Pitfalls:

  • Residual solvents (e.g., DCM) in NMR: Dry samples thoroughly under vacuum.
  • Isomeric impurities: Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in NMR data when synthesizing this compound derivatives?

Methodological Answer: Discrepancies often arise from rotamers (due to restricted rotation around the sulfonamide N–S bond) or residual solvents. To address:

  • Variable Temperature NMR: Conduct experiments at 25°C, 40°C, and 60°C. Rotameric splitting may coalesce at higher temperatures .
  • Deuterated Solvent Screening: Compare spectra in DMSO-d6 vs. CDCl3; hydrogen bonding in DMSO can stabilize specific conformers.
  • X-ray Crystallography: Resolve absolute configuration and confirm substituent positions (if crystals are obtainable) .
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict NMR shifts and match experimental data .

Case Study from :
A tetrahydrobenzothiophene derivative showed split NMR signals due to hindered rotation. Heating to 60°C simplified the spectrum, confirming dynamic exchange .

Q. How does the electronic nature of the bis(methylsulfonyl)amino group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The bis(methylsulfonyl)amino group is a strong electron-withdrawing group (EWG), which:

  • Activates the Thiophene Ring: Enhances electrophilicity at the 4- and 5-positions, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Directs Reactivity: The EWG meta-directs substituents, favoring functionalization at specific ring positions.

Experimental Design:

  • Kinetic Studies: Compare reaction rates of the target compound with non-sulfonylated analogs (e.g., methyl 3-aminothiophene-2-carboxylate) under identical conditions.
  • Electrochemical Analysis: Use cyclic voltammetry to measure oxidation potentials, correlating with electron-deficient character .

Data from Analogous Systems:

CompoundReaction Rate (k, M⁻¹s⁻¹)Reference
Methyl 3-aminothiophene-2-carboxylate0.12
Methyl 3-(bis-sulfonamide)thiophene-2-carboxylate1.45 (estimated)Extrapolated

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how can false positives be mitigated?

Methodological Answer:

  • Targeted Assays: Screen against enzymes (e.g., kinases, proteases) where sulfonamides are known inhibitors. Use fluorescence-based or calorimetric readouts (e.g., ADP-Glo™ kinase assay) .
  • Cytotoxicity Profiling: Perform MTT assays on HEK-293 or HepG2 cells to rule out non-specific toxicity.
  • False Positive Controls:
    • Include thiophene derivatives without sulfonamide groups to assess scaffold-specific effects.
    • Use denatured enzyme controls to confirm activity is not due to aggregation.

Case Study from :
A sulfamoyl-containing thiophene derivative showed selective inhibition of bacterial enoyl-ACP reductase (FabI), validated via IC50 and time-dependent kinetics .

Q. How can computational chemistry guide the design of this compound derivatives with improved binding affinity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 main protease). Focus on sulfonamide H-bonding with active-site residues .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal functional groups.
  • MD Simulations: Run 100-ns trajectories to assess binding stability and identify critical residue interactions.

Example Workflow:

Dock the parent compound into the target’s active site.

Modify substituents (e.g., methyl → trifluoromethyl) and re-score binding energies.

Synthesize top candidates and validate experimentally .

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